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molecular formula C8H11NO2 B117455 cis-Hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 7506-66-3

cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B117455
M. Wt: 153.18 g/mol
InChI Key: WLDMPODMCFGWAA-OLQVQODUSA-N
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Patent
US04598078

Procedure details

A mixture of 1,2-cyclohexanedicarboxylic anhydride (3 g; 19.5 mmol) and 29% aqueous ammonia (3.4 g) was heated and kept at an inner temperature of 180°-190° C. for 2 hours to give cyclohexane-1,2-dicarboximide. M.P. 132°-136° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[C:10](=[O:11])O[C:7](=[O:8])[CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[NH3:12]>>[CH:1]12[C:10](=[O:11])[NH:12][C:7](=[O:8])[CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C12C(CCCC1)C(=O)OC2=O
Name
Quantity
3.4 g
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C12C(CCCC1)C(NC2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04598078

Procedure details

A mixture of 1,2-cyclohexanedicarboxylic anhydride (3 g; 19.5 mmol) and 29% aqueous ammonia (3.4 g) was heated and kept at an inner temperature of 180°-190° C. for 2 hours to give cyclohexane-1,2-dicarboximide. M.P. 132°-136° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[C:10](=[O:11])O[C:7](=[O:8])[CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[NH3:12]>>[CH:1]12[C:10](=[O:11])[NH:12][C:7](=[O:8])[CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C12C(CCCC1)C(=O)OC2=O
Name
Quantity
3.4 g
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C12C(CCCC1)C(NC2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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